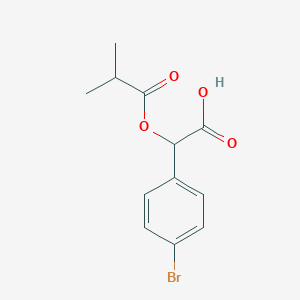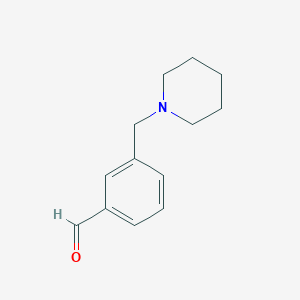
3-(Piperidin-1-ylmethyl)benzaldehyde
Vue d'ensemble
Description
3-(Piperidin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C13H17NO It consists of a benzaldehyde moiety substituted with a piperidin-1-ylmethyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-ylmethyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds via the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic addition to form the desired product .
Another method involves the use of phenylsilane as a reducing agent, which promotes the formation and reduction of the imine intermediate, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidin-1-ylmethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: 3-(Piperidin-1-ylmethyl)benzoic acid.
Reduction: 3-(Piperidin-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(Piperidin-1-ylmethyl)benzaldehyde has several scientific research applications:
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Piperidin-1-ylmethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it may act as a substrate or inhibitor, modulating the activity of the enzyme. The piperidin-1-ylmethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Morpholin-4-ylmethyl)benzaldehyde
- 3-(Pyrrolidin-1-ylmethyl)benzaldehyde
- 3-(Piperidin-1-ylmethyl)benzoic acid
Uniqueness
3-(Piperidin-1-ylmethyl)benzaldehyde is unique due to the presence of the piperidin-1-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
IUPAC Name |
3-(piperidin-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-6-4-5-12(9-13)10-14-7-2-1-3-8-14/h4-6,9,11H,1-3,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDTVJKIOWAUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428214 | |
| Record name | 3-(piperidin-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471930-01-5 | |
| Record name | 3-(piperidin-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-(piperidin-1-ylmethyl)benzaldehyde utilized in the development of chiral fluorescent sensors?
A1: this compound acts as a key building block in synthesizing polymers for chiral fluorescent sensors. The aldehyde group readily reacts with diamines like (S)-2,2′-binaphthyldiamine or (1R,2R)-cyclohexane-1,2-diamine through Schiff base formation or nucleophilic addition-elimination reactions, respectively [, ]. These reactions result in the formation of polymers with chiral cavities or binding sites. These sites can then selectively interact with chiral analytes like N-Boc-protected alanine or α-hydroxyl carboxylic acids, resulting in changes in fluorescence intensity [, ].
Q2: What makes polymers incorporating this compound particularly suitable for enantioselective recognition?
A2: The structure of this compound allows for the creation of polymers with defined chiral environments. The piperidine ring introduces steric hindrance, while the benzaldehyde moiety provides a site for polymerization and potential for further modification [, ]. This combination enables the design of polymers with specific binding affinities for different enantiomers, leading to distinct fluorescence responses for each enantiomer.
Q3: Can you provide an example of a specific application of a this compound-based sensor?
A3: A chiral polymer sensor synthesized using this compound and (S)-2,2′-binaphthyldiamine demonstrated high enantioselectivity for N-Boc-protected alanine []. Upon binding with a zinc(II) ion, the polymer complex showed a significant fluorescence enhancement for the L-enantiomer compared to the D-enantiomer, allowing for their differentiation. This example highlights the potential of these sensors for chiral analysis in areas like pharmaceutical development and asymmetric synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)
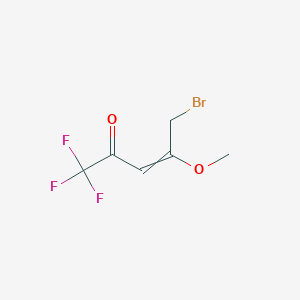
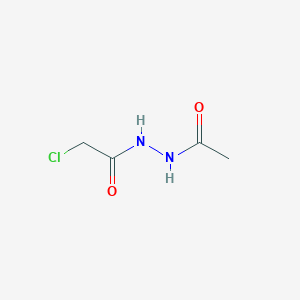

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)
![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)

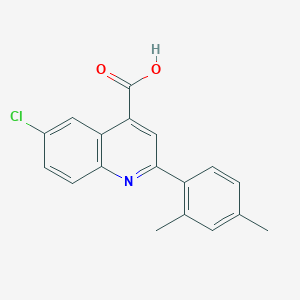

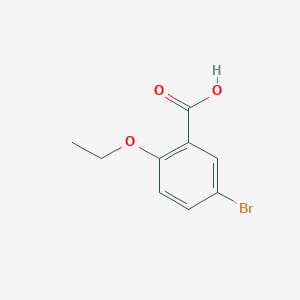
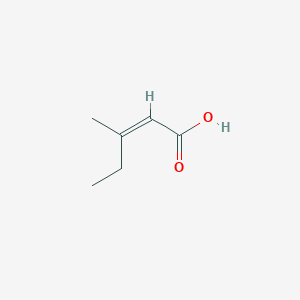
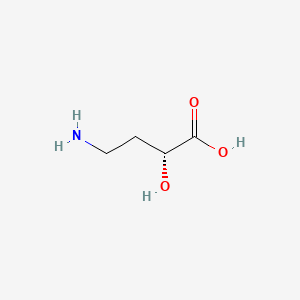
![5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1276969.png)
